Product packaging for Vanillylmandelic Acid-d3 Ethyl Ester(Cat. No.:)

Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B12425518
M. Wt: 229.24 g/mol
InChI Key: JANQOURSKMXOPR-BMSJAHLVSA-N
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Description

Vanillylmandelic Acid-d3 Ethyl Ester (CAS 1329499-52-6) is a deuterated stable isotope-labeled compound appearing as a brown solid . With a molecular formula of C 11 H 11 D 3 O 5 and a molecular weight of 229.24 g/mol, it is designed for use as an internal standard in advanced analytical procedures . This chemical is a key labelled intermediate for Homovanillic acid, facilitating precise quantification in complex biological matrices . It is primarily applied in metabolomics research, particularly in the gas chromatography-mass spectrometry (GC-MS) analysis of organic acid metabolites in urine samples . Such methods are crucial for creating metabolic profiles to study neurological disorders, as evidenced by research investigating the relationship between metabolite levels like homovanillic acid (HVA) and vanillylmandelic acid (VMA) and conditions such as Autism Spectrum Disorders (ASD) . The deuterium labels ensure analytical accuracy and reliability, making it an essential tool for rigorous scientific investigation. This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O5 B12425518 Vanillylmandelic Acid-d3 Ethyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O5

Molecular Weight

229.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3

InChI Key

JANQOURSKMXOPR-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)O)O

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Vanillylmandelic Acid D3 Ethyl Ester

Established Synthetic Pathways for Vanillylmandelic Acid (VMA) Precursors

The primary precursor for the synthesis of Vanillylmandelic Acid (VMA) is guaiacol (B22219). The synthesis of guaiacol itself is well-established and typically begins with catechol. One common laboratory and industrial method involves the selective mono-methylation of catechol.

A prevalent method for this transformation is the Williamson ether synthesis. In this reaction, catechol is treated with a methylating agent in the presence of a base. For instance, catechol can be reacted with dimethyl sulfate (B86663) in an alkaline solution. prepchem.com Another approach utilizes methyl chloride as the methylating agent in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like polyethylene (B3416737) glycol. google.com The reaction mechanism involves the deprotonation of one of the phenolic hydroxyl groups of catechol by the base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the methylating agent in an SN2 reaction to form the methoxy (B1213986) group of guaiacol.

The reaction conditions, such as temperature and the rate of addition of reagents, are carefully controlled to favor mono-methylation and minimize the formation of the di-methylated by-product, veratrole.

Methodologies for Deuterium (B1214612) Incorporation into Vanillylmandelic Acid (e.g., Ring-d3 Labeling)

The target compound, Vanillylmandelic Acid-d3 Ethyl Ester, specifies the presence of three deuterium atoms. Based on commercially available standards, these deuterium atoms are located on the methoxy group (-OCD₃). prepchem.com Therefore, the most efficient synthetic strategy involves the use of a deuterated precursor, specifically guaiacol-d3 (2-methoxyphenol-d3).

The synthesis of guaiacol-d3 can be achieved by adapting the established methylation methods for guaiacol. This is accomplished by substituting the standard methylating agent with its deuterated counterpart. For example, iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d3 ((CD₃)₂SO₄) can be used to methylate catechol.

The reaction proceeds as follows: Catechol + Base + CD₃I → Guaiacol-d3 + Salt

This approach ensures the precise and stable incorporation of the deuterium label at the desired position with high isotopic purity early in the synthetic sequence. While methods for deuterium labeling of aromatic rings exist, often using strong acids or metal catalysts, they are not the preferred route for this specific compound as the labeling is required on the methoxy substituent. google.comprepchem.com

Esterification Reactions for the Formation of Vanillylmandelic Acid Ethyl Ester

Once Vanillylmandelic Acid-d3 (VMA-d3) has been synthesized, the final step is the esterification of the carboxylic acid group to form the ethyl ester.

The most common and straightforward method for this conversion is the Fischer-Speier esterification. medchemexpress.comhmdb.caresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid (VMA-d3) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of ethanol (B145695) is typically used, which also serves as the solvent. The water produced during the reaction can be removed, for example, by azeotropic distillation, to further shift the equilibrium to the product side according to Le Châtelier's principle. medchemexpress.com

Reaction Mechanism:

Protonation: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product. researchgate.net

Reagent/CatalystRole in Fischer Esterification
Vanillylmandelic Acid-d3Carboxylic acid substrate
EthanolAlcohol reactant and solvent
Sulfuric Acid (H₂SO₄)Strong acid catalyst

While Fischer esterification is highly effective, other methods can be employed, particularly if the substrate is sensitive to strong acidic conditions. One alternative involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting the VMA-d3 with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting vanillylmandeloyl-d3 chloride is then reacted with ethanol to form the ester. This reaction is generally faster and not reversible.

Another approach is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is mild and avoids the production of water.

Purification and Characterization Techniques for Synthesized this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. A typical purification sequence for this compound would involve:

Extraction: The reaction mixture is often neutralized and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer containing the ester is washed with a basic solution, such as aqueous sodium bicarbonate, to remove any unreacted VMA-d3, followed by a wash with brine. medchemexpress.com

Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The most common method for final purification is column chromatography on silica (B1680970) gel. A solvent system of appropriate polarity is used to separate the desired ester from any remaining impurities. Thin-layer chromatography (TLC) is used to monitor the separation. medchemexpress.com

Characterization of the final product is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for confirming the molecular weight of the deuterated compound and for determining the level of isotopic enrichment. wikipedia.org It allows for the precise measurement of the mass-to-charge ratio, distinguishing the deuterated compound from its non-deuterated counterpart.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, the hydroxyl (O-H) stretch, and C-O bonds.

Considerations for Chemical Purity and Isotopic Enrichment in Synthesis

Achieving high chemical and isotopic purity is paramount for the application of this compound as an internal standard.

Chemical Purity: The purity is influenced by the efficiency of the synthetic and purification steps. Side reactions, such as the formation of veratrole-d6 during the synthesis of guaiacol-d3 or incomplete esterification, can lead to impurities. Rigorous purification, primarily through column chromatography, is necessary to achieve a high degree of chemical purity, typically >98%.

Isotopic Enrichment: Isotopic enrichment refers to the percentage of a specific isotopic label at a given position in a molecule. For this compound, the goal is to have the highest possible incorporation of deuterium in the methoxy group.

Starting Material Purity: The isotopic purity of the deuterated methylating agent (e.g., CD₃I) is the primary determinant of the final product's isotopic enrichment. Using a starting material with 99.5% isotopic enrichment is common.

Kinetic Isotope Effects: While generally small for this type of substitution reaction, kinetic isotope effects could potentially favor the reaction of any residual non-deuterated species, slightly lowering the enrichment of the final product.

Analytical Verification: The final isotopic enrichment must be quantified. This is typically done using mass spectrometry by comparing the ion intensities of the desired deuterated molecule (e.g., the M+3 peak) with those of lower-mass isotopologues (M, M+1, M+2). wikipedia.org NMR can also provide insights into the percentage of isotopic purity. wikipedia.org A high isotopic enrichment ensures that the internal standard does not contribute significantly to the signal of the analyte being measured.

ParameterKey ConsiderationMethod of Control/Verification
Chemical Purity Minimization of by-products from all reaction steps.Optimized reaction conditions, rigorous extraction, and column chromatography.
Isotopic Enrichment Maximizing the incorporation of deuterium at the target site.Use of highly enriched deuterated starting materials (e.g., CD₃I).
Structural Integrity Confirmation of the correct chemical structure and label position.NMR (¹H, ¹³C) and HR-MS analysis.

Advanced Analytical Methodologies Utilizing Vanillylmandelic Acid D3 Ethyl Ester

Chromatographic Separation Techniques

The chromatographic separation of Vanillylmandelic Acid-d3 Ethyl Ester is a critical step in its analysis, ensuring its resolution from potential interferences in complex biological matrices. Both liquid chromatography (LC) and gas chromatography (GC) can be employed, each with its own set of considerations for method development.

Liquid Chromatography (LC) Method Development

LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of VMA and its derivatives. nih.govnih.gov The choice of chromatographic mode is paramount for achieving optimal separation.

Reversed-phase liquid chromatography (RP-LC) is a widely used technique, however, the polar nature of VMA can present challenges in achieving adequate retention on traditional C18 columns. scispace.com While the ethyl ester group in Vanillylmandelic Acid Ethyl Ester increases its hydrophobicity compared to the parent VMA, the presence of hydroxyl and methoxy (B1213986) groups still imparts significant polarity.

Optimization of RP-LC methods for Vanillylmandelic Acid Ethyl Ester would involve the careful selection of column chemistry, mobile phase composition, and pH. Ion-pair chromatography, where a reagent is added to the mobile phase to form a less polar complex with the analyte, is a strategy that has been successfully applied to the analysis of VMA and could be adapted for its ethyl ester. nih.gov

A typical starting point for RP-LC method development is presented in the following table.

Table 1: Illustrative Reversed-Phase LC-MS/MS Parameters for Vanillylmandelic Acid Ethyl Ester Analysis

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detection ESI Negative

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of polar compounds that are poorly retained in RP-LC. scispace.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This creates an aqueous-rich layer on the stationary phase, into which polar analytes can partition, leading to enhanced retention.

For Vanillylmandelic Acid Ethyl Ester, HILIC offers the advantage of strong retention without the need for ion-pairing reagents, which can sometimes suppress the ionization efficiency in mass spectrometry. scispace.com Zwitterionic stationary phases, such as those used in ZIC-HILIC columns, have been shown to be effective for the retention of VMA and would be a suitable choice for its ethyl ester derivative. scispace.com

The following table outlines a potential HILIC method for the separation of Vanillylmandelic Acid Ethyl Ester.

Table 2: Example HILIC LC-MS/MS Method Parameters for Vanillylmandelic Acid Ethyl Ester

ParameterValue
Column ZIC-HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B in 6 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
MS Detection ESI Negative

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides high chromatographic resolution and is a well-established technique for the analysis of VMA. nih.govnih.gov However, due to the low volatility of VMA and its derivatives, chemical derivatization is a mandatory step.

While the carboxylic acid group of VMA is blocked in Vanillylmandelic Acid Ethyl Ester, the presence of the phenolic and benzylic hydroxyl groups still necessitates derivatization to increase volatility and thermal stability, as well as to improve peak shape.

A common derivatization strategy is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. researchgate.net Another effective approach is acylation. Trifluoroacetylation, for example, can be achieved by reacting the analyte with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA). This replaces the active hydrogens on the hydroxyl groups with trifluoroacetyl groups, creating a more volatile and electron-capturing derivative, which can be beneficial for certain GC detectors.

The choice of GC column is critical for the successful separation of the derivatized Vanillylmandelic Acid Ethyl Ester. A capillary column with a non-polar or medium-polarity stationary phase is typically used. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase, which separates compounds primarily based on their boiling points.

The oven temperature program must be carefully optimized to ensure good separation of the analyte from other components in the sample matrix and from any byproducts of the derivatization reaction.

An example of a GC-MS temperature program for the analysis of derivatized Vanillylmandelic Acid Ethyl Ester is provided below.

Table 3: Illustrative GC-MS Temperature Program for Derivatized Vanillylmandelic Acid Ethyl Ester

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Initial Oven Temperature 100 °C, hold for 1 minute
Temperature Ramp 15 °C/min to 300 °C
Final Temperature Hold 5 minutes
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the sensitive and specific measurement of biomarkers like VMA. The use of this compound is integral to these advanced MS-based methods, ensuring robustness and reliability in quantitative workflows.

LC-MS/MS is a powerful technique for quantifying VMA in complex biological matrices such as urine. nih.govnih.gov In these methods, VMA and its deuterated internal standard are often derivatized to their ethyl esters to improve chromatographic properties. The resulting Vanillylmandelic Acid Ethyl Ester and its d3 analog are then analyzed, typically using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. researchgate.netscispace.com

MRM is a tandem mass spectrometry scan mode that provides exceptional specificity by monitoring a predefined precursor-to-product ion transition. For quantitative analysis, specific MRM transitions must be optimized for both the analyte (Vanillylmandelic Acid Ethyl Ester) and the internal standard (this compound).

The process involves selecting the precursor ion, which is the ionized molecule of the target compound, and then identifying a stable, high-intensity product ion that results from its fragmentation in the collision cell. researchgate.net Analysis is often performed in negative ion mode. researchgate.netscispace.com The precursor ion for the derivatized analyte is the deprotonated molecule [M-H]⁻, while for the deuterated internal standard, it is [M+3-H]⁻, reflecting the mass difference from the deuterium (B1214612) labels.

Table 1: Illustrative MRM Transitions for VMA Ethyl Ester and its d3-Labeled Internal Standard This table is based on typical fragmentation patterns for this class of molecules and may vary based on specific instrument tuning.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Vanillylmandelic Acid Ethyl Ester 225.1 179.1 (Loss of C2H5OH) Negative
This compound 228.1 182.1 (Loss of C2H5OH) Negative

The choice of ionization source is critical for efficient ion generation in LC-MS. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common interfaces.

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for polar and thermally labile compounds. youtube.com It generates ions from a solution by applying a high voltage to a liquid to create an aerosol, making it ideal for analytes like VMA and its esters, which possess polar functional groups. ESI is particularly effective for generating the deprotonated molecules required for negative ion mode analysis. nih.govyoutube.com

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile analytes that are thermally stable. youtube.com Ionization occurs in the gas phase, initiated by a corona discharge. While VMA itself is highly polar, its ethyl ester derivative has slightly reduced polarity. APCI can sometimes offer advantages by reducing matrix effects and providing cleaner chromatograms compared to ESI. nih.gov However, for VMA analysis, ESI is generally the preferred method due to the analyte's inherent polarity and high ionization efficiency in this mode. youtube.comyoutube.com

Table 2: Comparison of ESI and APCI for Vanillylmandelic Acid Ethyl Ester Analysis

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Analyte Suitability Polar, thermally labile compounds Less polar, volatile, thermally stable compounds
Ionization Phase Liquid phase Gas phase
Common Adducts [M+H]⁺, [M-H]⁻, [M+Na]⁺ [M+H]⁺, [M-H]⁻
Matrix Effects More susceptible to ion suppression Generally less susceptible to ion suppression
Flow Rate Optimal at lower flow rates (<0.5 mL/min) Compatible with higher flow rates (up to 1 mL/min)
Applicability to VMA Ethyl Ester Highly applicable, especially in negative ion mode Potentially applicable, may reduce matrix effects

GC-MS is another robust platform for the quantification of VMA. For GC-MS analysis, VMA must undergo derivatization to increase its volatility and thermal stability, a process for which esterification to Vanillylmandelic Acid Ethyl Ester is suitable. nih.gov The use of this compound as an internal standard is equally critical in GC-MS to ensure accuracy. nih.gov

Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). azom.com This process induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is useful for structural identification. youtube.com For Vanillylmandelic Acid Ethyl Ester, EI would produce numerous fragment ions corresponding to the loss of the ethoxy group (-OC2H5), cleavage of the side chain, and other characteristic breakdowns. nih.govnih.gov While excellent for identification, the molecular ion may be weak or absent in EI spectra. azom.com

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. youtube.com This lower-energy process results in significantly less fragmentation, typically preserving the molecular ion as a protonated molecule ([M+H]⁺). azom.com This is highly advantageous for confirming the molecular weight of the derivatized analyte and its d3-labeled internal standard.

Table 3: Fragmentation Analysis of VMA Ethyl Ester in GC-MS

Ionization Mode Energy Fragmentation Key Characteristic
Electron Ionization (EI) High Extensive, reproducible fragmentation "Fingerprint" spectrum, weak or absent molecular ion
Chemical Ionization (CI) Low Minimal fragmentation Strong protonated molecular ion ([M+H]⁺), confirms molecular weight

To achieve the low detection limits required for clinical analysis, GC-MS is often operated in Selective Ion Monitoring (SIM) mode. taylorandfrancis.com Instead of scanning the entire mass range, SIM mode instructs the mass spectrometer to detect only a few specific, characteristic ions for the analyte and its internal standard. gcms.cz By focusing the detector's time and resources on these specific masses, SIM dramatically increases the signal-to-noise ratio, resulting in enhanced sensitivity and lower limits of quantification. taylorandfrancis.comresearchgate.net

For the analysis of Vanillylmandelic Acid Ethyl Ester and its d3 internal standard, a SIM method would monitor key fragment ions identified from their EI spectra, as well as their respective molecular ions if sufficiently abundant.

Table 4: Hypothetical Ions for a GC-MS SIM Method This table shows representative ions that could be selected for a SIM acquisition method.

Compound Monitored Ion 1 (m/z) (Quantifier) Monitored Ion 2 (m/z) (Qualifier)
Vanillylmandelic Acid Ethyl Ester e.g., 226 (M⁺) e.g., 181 ([M-OC₂H₅]⁺)
This compound e.g., 229 (M⁺) e.g., 184 ([M-OC₂H₅]⁺)

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Untargeted Screening

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in analytical chemistry, offering high mass accuracy and resolution, which are critical for the confident identification of analytes in complex matrices. In the context of research involving this compound, HRMS, particularly when coupled with liquid chromatography (LC), is invaluable for both structural confirmation and its use in broader, untargeted screening studies.

For structural confirmation, HRMS instruments like the Quadrupole Time-of-Flight (qTOF) and Orbitrap can provide mass measurements with accuracy in the low parts-per-million (ppm) range. This allows for the determination of the elemental composition of an ion, a fundamental step in structural elucidation. nih.gov When analyzing this compound, HRMS can verify its molecular formula (C₁₁H₁₁D₃O₅) by comparing the experimentally measured accurate mass to the theoretical exact mass. Furthermore, by employing tandem mass spectrometry (MS/MS) within an HRMS platform, characteristic fragmentation patterns can be generated. These fragmentation spectra, containing high-mass-accuracy fragment ions, serve as a detailed fingerprint for the molecule, confirming the connectivity of its atoms and the position of the deuterium labels.

In the realm of untargeted screening, such as in metabolomics, HRMS is used to capture a comprehensive snapshot of all detectable metabolites in a biological sample. nih.govnih.gov In these studies, this compound is an ideal internal standard. Its chemical properties are nearly identical to the endogenous analyte, Vanillylmandelic Acid (VMA), ensuring it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass, due to the three deuterium atoms, allows it to be clearly distinguished from the unlabeled VMA in the HRMS data. utah.edu This enables reliable normalization of the VMA signal across different samples, correcting for variations in extraction efficiency and instrument response. In untargeted metabolomics studies of conditions like neuroblastoma, VMA is often identified as a key biomarker, and the use of a deuterated standard like its ethyl ester derivative is crucial for accurate relative quantification. nih.govclinexprheumatol.org

The table below outlines typical instrumentation used in such analyses.

Instrument TypeApplicationKey Advantages
LC-Q-Exactive™ Hybrid Quadrupole-Orbitrap™ MS nih.govnih.govUntargeted Metabolomic ProfilingHigh resolution, high mass accuracy, MSⁿ capability
LC-Quadrupole Time-of-Flight (qTOF) MS nih.govStructural Elucidation & ConfirmationExcellent mass accuracy, high sensitivity

Sample Preparation Protocols for Diverse Research Matrices

The choice of sample preparation protocol is critical for accurate and precise quantification of analytes and is highly dependent on the nature of the research matrix. This compound is employed as an internal standard across various preparation techniques to ensure the reliability of VMA measurement in matrices like urine and plasma.

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction (SPE), Microextraction by Packed Sorbent (MEPS))

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases. For VMA analysis, LLE can be used to separate it from interfering substances in the sample matrix. nih.govunal.edu.co However, LLE can be labor-intensive and may have lower selectivity compared to other methods. mdpi.com

Solid Phase Extraction (SPE) is a more common and efficient technique for cleaning up and concentrating catecholamine metabolites from biological samples. nih.gov SPE offers higher recovery, uses less organic solvent, and is more amenable to automation than LLE. nih.gov For urinary VMA, various SPE sorbents can be used, including mixed-mode weak cation exchange cartridges. biotage.comnorlab.com These methods effectively remove matrix components that could interfere with the analysis. A typical SPE protocol involves conditioning the cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analyte of interest along with the internal standard. lcms.cznih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE that handles much smaller sample volumes (as little as 10 µL) and significantly reduces sample preparation time to just a few minutes per sample. nih.gov A study directly comparing MEPS to a "dilute-and-shoot" method for urinary VMA found that MEPS significantly reduced interferences that could otherwise preclude quantification. nih.govresearchgate.net

Protein Precipitation and Dilute-and-Shoot Strategies

Protein Precipitation (PPT) is a straightforward method used primarily for plasma or serum samples. It involves adding a solvent, typically cold methanol (B129727) or acetonitrile, to the sample to denature and precipitate proteins. nih.govnih.gov After centrifugation, the clear supernatant, containing the analyte and the added this compound, is collected for analysis. This technique is rapid and effective for removing the bulk of proteinaceous material before LC-MS analysis. nih.gov

Dilute-and-Shoot is the simplest sample preparation strategy, predominantly used for urine samples. This method involves diluting the urine sample with a solution that contains the deuterated internal standard, followed by centrifugation or filtration to remove particulates before direct injection into the LC-MS/MS system. researchgate.netresearchgate.net This approach is fast, cost-effective, and minimizes sample handling, making it suitable for high-throughput clinical research environments. nih.gov While simple, dilution helps to reduce matrix effects by lowering the concentration of salts and other interfering compounds present in urine. researchgate.net

Pre-analytical Considerations for Sample Stability and Integrity

The stability of VMA and its esterified, deuterated internal standard is paramount for reliable research results. Key pre-analytical factors that must be controlled include pH, temperature, and storage duration.

Catecholamine metabolites are prone to degradation in neutral or alkaline conditions. Therefore, for urine samples, acidification to a pH between 2.0 and 4.0 immediately after collection is crucial to prevent in vitro degradation. researchgate.netmdpi.com Hydrochloric acid (HCl) is commonly used for this purpose. researchgate.net Acidification below pH 2.0 should be avoided as it may lead to the hydrolysis of conjugated metabolites, artificially inflating the concentration of free VMA. mdpi.com

Regarding temperature, samples should be kept cool and frozen for long-term storage. Studies have shown that while some metabolites are sensitive to delays at room temperature, they are generally more stable at 4°C or frozen at -20°C or -80°C. mdpi.comresearchgate.net For urine, samples are stable for at least 22 days when stored at -80°C. researchgate.net Repeated freeze-thaw cycles should be minimized. It is also important to ensure that urine samples are clear; if not, they should be centrifuged before preparation to remove any sediment. researchgate.net

Method Validation and Performance Evaluation in Research Contexts

For any analytical method to be considered reliable for research purposes, it must undergo rigorous validation to demonstrate its performance characteristics. When using this compound as an internal standard, the validation process assesses key parameters to ensure the accurate and precise quantification of VMA.

Assessment of Analytical Linearity and Dynamic Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this linearity holds true, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

To assess linearity, a series of calibration standards at different known concentrations are prepared in a matrix similar to the study samples. This compound is added at a constant concentration to all calibrators and samples. The instrument response (typically the peak area ratio of the analyte to the internal standard) is plotted against the analyte concentration. The relationship is evaluated using a linear regression model, and the coefficient of determination (r²) is calculated. A value of r² > 0.99 is generally considered to indicate good linearity. researchgate.netmdpi.com

Research studies validating LC-MS/MS methods for VMA using deuterated internal standards have demonstrated excellent linearity across wide dynamic ranges, suitable for clinical research applications. The table below summarizes linearity data from published research, showcasing the performance of methods that would employ a standard like this compound.

Research FindingMatrixLinearity Range (VMA)Correlation Coefficient (r²)Reference
A validated LC-MS/MS method for VMA, HVA, and 5-HIAA.Urine0.25 - 40 µM>0.999 researchgate.net
A validated LC-MS/MS method for urinary HVA and VMA.Urine4.44 - 800 µmol/LNot specified, but validated nih.gov
A validated MEPS-LC-MS/MS method for VMA.Urine0.5 - 100 µg/mL0.9984 nih.gov
A validated dilute-and-shoot LC-MS/MS method for VMA and HVA.Urine0.5 - 100 mg/LNot specified, but validated researchgate.net

The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a coefficient of variation (CV) within 20%. nih.gov The established linear dynamic range must cover the expected concentration of VMA in the research samples to avoid the need for sample dilution or concentration, which can introduce errors.

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Applications

In quantitative analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu For research applications involving the measurement of vanillylmandelic acid (VMA), this compound is employed as an internal standard (IS) in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy. nih.govnih.gov

The determination of LOD and LOQ is not performed on the internal standard itself, but rather on the target analyte (in this case, VMA or its ethyl ester) for which this compound serves as a reference. The process typically involves analyzing a series of low-concentration calibration standards or spiked blank samples. nih.gov For instance, a study developing an LC-MS/MS method for urinary VMA determined the LOD to be 0.025 µmol/L and the lower limit of quantification (LLOQ) to be 0.125 µmol/L. nih.gov The LLOQ is established as the lowest concentration on the calibration curve that meets predefined criteria for precision (e.g., coefficient of variation, CV%) and accuracy (e.g., percent deviation from the nominal concentration). nih.gov

The use of this compound as an IS is crucial in these low-level determinations. It helps to correct for variability during sample preparation and instrumental analysis, thereby enhancing the reliability of the measurements at or near the LOD and LOQ. nih.gov The signal response ratio of the analyte to the internal standard is used for quantification, which mitigates fluctuations and improves the signal-to-noise ratio, a key factor in LOD and LOQ calculations. nih.gov

Below is a representative data table illustrating typical LOD and LOQ values for VMA in a research application utilizing a deuterated internal standard like this compound.

Table 1: Example LOD and LOQ for VMA using a Deuterated Internal Standard

Parameter Concentration (µmol/L) Acceptance Criteria
Limit of Detection (LOD) 0.025 Signal-to-Noise Ratio ≥ 3

Evaluation of Intra-Assay and Inter-Assay Precision and Accuracy

The precision and accuracy of an analytical method are paramount for generating reliable data. This compound, as an internal standard, plays a pivotal role in achieving high precision and accuracy in the quantification of VMA. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to a known true value. These are typically assessed through intra-assay (within-run) and inter-assay (between-run) evaluations. researchgate.net

Intra-assay precision and accuracy are determined by analyzing replicate samples of at least three different concentrations (low, medium, and high) within the same analytical run. researchgate.net Inter-assay precision and accuracy are assessed by analyzing the same samples on different days or with different batches of reagents. researchgate.net For bioanalytical methods, regulatory guidelines often suggest that the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (or 20% at the LLOQ), and the accuracy (expressed as the percent deviation from the nominal value) should be within ±15% (or ±20% at the LLOQ). nih.gov

In methods for VMA analysis utilizing its deuterated analog as an IS, reported intra-assay and inter-assay imprecision values (CVs) have been shown to be well below 2.11%. nih.gov The internal standard corrects for random and systematic errors that can occur during the analytical process, leading to excellent reproducibility and trueness of the results. researchgate.net

The following table presents typical data for an evaluation of precision and accuracy in an assay using this compound as an internal standard.

Table 2: Representative Intra-Assay and Inter-Assay Precision and Accuracy Data

Quality Control Sample Nominal Conc. (µM) Intra-Assay Precision (CV%) Intra-Assay Accuracy (%) Inter-Assay Precision (CV%) Inter-Assay Accuracy (%)
Low 5.0 4.5 102.3 6.8 104.1
Medium 50.0 3.1 98.9 4.2 99.5

Specificity Studies: Interference from Structurally Related Analogs and Matrix Components

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov When using this compound as an internal standard in mass spectrometry, specificity is a key consideration, particularly concerning interference from structurally related analogs and endogenous matrix components.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte, Vanillylmandelic Acid Ethyl Ester. However, its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to differentiate it from the unlabeled analyte. nih.gov In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., for VMA, m/z 197.0→137.0, and for VMA-d3, m/z 200.0→140.0). nih.govresearchgate.net This multiple reaction monitoring (MRM) provides a high degree of specificity.

Potential interferences can arise from:

Structurally Related Compounds: Other catecholamine metabolites present in biological samples could potentially interfere. However, the combination of chromatographic separation and specific MS/MS transitions typically eliminates such interferences.

Isotopic Interference: A subtle form of interference can occur from the naturally occurring isotopes of the analyte itself. nih.gov For example, the natural abundance of heavy isotopes (like ¹³C) in the VMA molecule could result in a signal at the m/z of the deuterated standard. This "cross-talk" can become significant at high analyte-to-internal standard concentration ratios and may affect the linearity of the assay. nih.gov Careful selection of the internal standard concentration and validation of the calibration model are necessary to mitigate this effect. nih.gov

Matrix Components: Co-eluting substances from the biological matrix (e.g., salts, lipids) can also interfere, a phenomenon known as the matrix effect. nih.gov

The following table outlines potential sources of interference and the strategies employed to ensure specificity.

Table 3: Specificity and Interference Management

Potential Interference Source Mitigation Strategy
Structurally Related Analogs Chromatographic separation (e.g., HPLC/UPLC) combined with specific MS/MS transitions.
Isotopic Cross-Talk (Analyte to IS) Use of a high-purity internal standard; selection of an appropriate IS concentration; validation of the calibration curve to ensure linearity. nih.govnih.gov

Evaluation of Recovery and Matrix Effects in in vitro and ex vivo Biological Samples

When analyzing analytes from complex biological matrices such as plasma, urine, or tissue homogenates, it is essential to evaluate the efficiency of the extraction process (recovery) and the influence of the matrix on the analytical signal (matrix effect). nih.gov The use of this compound as an internal standard is a robust strategy to compensate for variability in both recovery and matrix effects.

Recovery is a measure of the analyte lost during sample preparation and extraction. It is typically determined by comparing the analytical response of an analyte spiked into a sample before extraction with the response of a sample spiked after extraction.

Matrix Effect refers to the alteration of ionization efficiency of the analyte due to co-eluting components from the sample matrix. nih.gov This can lead to ion suppression (decreased signal) or ion enhancement (increased signal). It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent. The internal standard, this compound, is expected to experience similar recovery losses and matrix effects as the native analyte due to its similar physicochemical properties. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are largely canceled out. researchgate.net

Validation studies for methods measuring VMA often demonstrate excellent recovery and negligible matrix effects when a deuterated internal standard is employed. nih.gov

The table below provides hypothetical but realistic data on recovery and matrix effects for VMA analysis in different biological matrices using this compound as an IS.

Table 4: Representative Recovery and Matrix Effect Data

Biological Matrix Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Human Plasma 92.5 94.1 98.7 (Suppression of 1.3%)
Human Urine 95.8 96.2 103.5 (Enhancement of 3.5%)
in vitro Cell Lysate 89.4 90.1 95.2 (Suppression of 4.8%)

Matrix Effect is calculated as (Peak area in post-extraction spiked sample / Peak area in pure solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Vanillylmandelic Acid
Vanillylmandelic Acid Ethyl Ester
Homovanillic Acid

Applications of Vanillylmandelic Acid D3 Ethyl Ester in Biochemical and Mechanistic Research

Elucidation of Catecholamine Metabolic Pathways Through Stable Isotope Tracing

Stable isotope tracing using compounds like Vanillylmandelic Acid-d3 Ethyl Ester has become an invaluable technique for unraveling the complexities of metabolic pathways. By introducing a labeled version of a metabolite, researchers can follow its journey through various enzymatic reactions, providing a dynamic view of metabolic processes that is not achievable with simple concentration measurements.

The metabolism of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), culminates in the formation of vanillylmandelic acid (VMA). This process involves a series of enzymatic transformations. This compound, by providing a source of deuterated VMA (VMA-d3), is instrumental in studying these transformations. In controlled biological systems, such as isolated enzyme preparations or cell lysates, the introduction of VMA-d3 allows for the precise measurement of its formation from its precursors. This is typically achieved through isotope dilution mass spectrometry, where VMA-d3 is used as an internal standard for the highly accurate quantification of endogenous VMA nih.govnih.govresearchgate.net. By incubating the system with a labeled precursor of VMA and monitoring the appearance of the labeled VMA product, the activity and flux through specific enzymatic steps can be determined.

The degradation of the crucial neurotransmitters and hormones, norepinephrine and epinephrine, proceeds through a pathway that ultimately yields VMA healthmatters.ioresearchgate.nethmdb.ca. In vitro models, such as perfused organs or cell cultures, provide a controlled environment to trace these degradation pathways. By introducing stable isotope-labeled norepinephrine or epinephrine, researchers can track the appearance of labeled downstream metabolites, including VMA. The use of this compound as an internal standard in the analytical method is critical for the accurate quantification of the newly formed VMA, allowing for a precise determination of the rate of catecholamine degradation. This approach helps to understand how various physiological or pathological conditions might alter the efficiency of these metabolic routes.

The formation of VMA from its immediate precursors is catalyzed by two key enzymes: aldehyde dehydrogenase (ALDH) and catechol-O-methyltransferase (COMT) healthmatters.iohmdb.ca. ALDH is responsible for the oxidation of vanillylmandelic aldehyde to VMA, while COMT catalyzes the methylation of 3,4-dihydroxymandelic acid to form VMA. By using this compound as a tracer, the kinetic parameters of these enzymes can be investigated. For instance, in a system where a labeled precursor is converted to VMA-d3, the rate of VMA-d3 formation can be measured under varying substrate concentrations. This allows for the determination of key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymes involved in VMA synthesis.

EnzymeSubstrateKm (µM)Vmax/kcatReference
Aldehyde Dehydrogenase (ALDH-1)Decanal0.0029 ± 0.0004- nih.gov
Aldehyde Dehydrogenase (ALDH-2)Decanal0.022 ± 0.003- nih.gov
Catechol-O-Methyltransferase (S-COMT)Norepinephrine91.3 ± 14.150.6 ± 24.5 fmol/min/mg protein nih.gov
Catechol-O-Methyltransferase (MB-COMT)Norepinephrine11.7 ± 1.1329.8 ± 179.4 fmol/min/mg protein nih.gov
Catechol-O-Methyltransferase (S-COMT)Norepinephrine366 ± 31- rsc.org
Catechol-O-Methyltransferase (MB-COMT)Norepinephrine12.0 ± 1.1- rsc.org

This table presents representative kinetic data for Aldehyde Dehydrogenase and Catechol O-Methyltransferase with different substrates. The use of a deuterated standard like this compound allows for precise quantification in such kinetic studies.

Mechanistic Studies in Model Biological Systems

Beyond tracing metabolic pathways, this compound is a valuable tool for detailed mechanistic studies of enzymes and cellular metabolic processes in model biological systems.

In vitro studies using purified enzymes are fundamental to understanding their catalytic mechanisms. This compound, as a source of labeled VMA, can be used to investigate the kinetics of enzymes that metabolize VMA or its precursors. For example, by measuring the rate of formation or degradation of VMA-d3 under different conditions (e.g., varying pH, temperature, or in the presence of inhibitors), researchers can gain insights into the enzyme's mechanism of action researchgate.netnih.gov. The kinetic isotope effect, which can be studied by comparing the reaction rates of deuterated and non-deuterated substrates, can also provide detailed information about the transition state of the enzymatic reaction.

Use in Non-Human Animal Models for in vivo Metabolic Pathway Characterization

While direct studies detailing the use of this compound for in vivo metabolic pathway characterization in non-human animal models under normal physiological conditions are not extensively published, its application can be inferred from the metabolic behavior of similar compounds. The primary purpose of administering a deuterated and esterified form of vanillylmandelic acid (VMA) would be to trace its metabolic fate and understand the dynamics of catecholamine turnover.

The ethyl ester modification is significant. Research on other ethyl esters, such as fatty acid ethyl esters, demonstrates their rapid hydrolysis in vivo by esterase enzymes present in the blood and various tissues. physiology.orgresearchgate.netnih.govresearchgate.net It is therefore highly probable that upon administration to a non-human animal model, such as a rat or primate, this compound is quickly cleaved to form Vanillylmandelic Acid-d3 (VMA-d3) and ethanol (B145695).

This rapid conversion is a critical feature of its use as a tracer. The introduction of VMA-d3 into the systemic circulation allows researchers to monitor its distribution, further metabolism, and excretion, thereby providing a dynamic view of the VMA metabolic pathway. Since VMA is an end-stage metabolite of norepinephrine and epinephrine, tracking the fate of VMA-d3 can elucidate the rate of catecholamine degradation and clearance under various physiological states. wikipedia.orghmdb.canih.gov

For instance, in a study using a rat model, the administration of unlabeled VMA has been shown to have cardiovascular effects. researchgate.net By using the deuterated form, researchers could distinguish the administered dose from the endogenously produced VMA, allowing for a more accurate assessment of its pharmacokinetic and pharmacodynamic properties without the confounding variable of endogenous production. The key advantage of the d3-label is that it creates a mass shift detectable by mass spectrometry, enabling its differentiation from the natural, unlabeled VMA. nih.gov

The table below illustrates a hypothetical experimental outline for an in vivo metabolic study in a rat model.

Experimental ParameterDescriptionRationale
Animal Model Sprague-Dawley RatCommonly used model in metabolic and pharmacological research.
Compound This compoundAdministered to trace the VMA metabolic pathway.
Administration Route Intravenous or OralTo study absorption and first-pass metabolism (oral) versus direct systemic circulation (intravenous).
Sample Collection Serial blood and urine samplesTo monitor the time course of the appearance and disappearance of VMA-d3 and any potential downstream metabolites.
Analytical Method LC-MS/MSTo differentiate and quantify VMA-d3 from endogenous VMA.

Investigation of Isotopic Effects and Labeling Integrity in Biochemical Processes

The use of deuterated standards like this compound necessitates an understanding of potential kinetic isotope effects (KIEs) and the stability of the isotopic label. physiology.org A KIE occurs when the replacement of an atom with its isotope alters the rate of a chemical reaction. In the case of deuterium (B1214612) (d or ²H), the C-D bond is stronger than the C-H bond, which can sometimes lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. nih.govmayocliniclabs.com

A more critical consideration is the integrity of the label. The deuterium atoms on the methyl group are generally stable and not prone to exchange under physiological conditions. The ester linkage, however, is designed to be labile, as discussed previously. The stability of the ethyl ester bond would be a key factor in its use as a pro-drug or tracer, with rapid hydrolysis being the expected and desired outcome for releasing VMA-d3 in vivo. physiology.orgresearchgate.net

The following table summarizes the key considerations regarding isotopic effects and labeling integrity:

FeatureAssessmentSignificance in Research
Kinetic Isotope Effect (KIE) The d3-label is on the methoxy (B1213986) group, which is not typically involved in VMA metabolism. Therefore, significant KIEs are not anticipated.The absence of a strong KIE ensures that the metabolic fate of VMA-d3 accurately reflects that of endogenous VMA.
Label Stability The C-D bonds on the methyl group are stable. The ethyl ester bond is expected to be rapidly hydrolyzed by esterases in vivo.Stable isotopic labeling is crucial for accurate tracing, while the lability of the ester allows for the efficient release of the tracer molecule (VMA-d3).
Metabolic Switching The presence of the deuterium label is unlikely to alter the primary metabolic pathways of VMA.Ensures that the tracer follows the same metabolic route as the endogenous compound.

Contribution to Quantitative Biochemical Profiling and Omics Research

In the realm of quantitative analysis, particularly in clinical chemistry and metabolomics, deuterated internal standards are the gold standard for mass spectrometry-based methods. Current time information in Toronto, CA. this compound, following its likely rapid conversion to VMA-d3, serves as an ideal internal standard for the quantification of endogenous VMA. nih.gov

The primary role of an internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Current time information in Toronto, CA.nih.gov Because VMA-d3 is chemically identical to VMA, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. physiology.org Its different mass, however, allows it to be detected on a separate channel in the mass spectrometer. By adding a known amount of VMA-d3 (derived from the ethyl ester) to a biological sample, the ratio of the signal from endogenous VMA to that of VMA-d3 can be used to calculate the precise concentration of VMA in the sample. mayocliniclabs.comnih.gov

This approach significantly improves the accuracy, precision, and robustness of quantitative assays for VMA. nih.govresearchgate.net Such assays are critical for the biochemical profiling of catecholamine metabolites in large patient cohorts or in "omics" scale research, such as metabolomics studies. While this specific ester form is not commonly cited in large omics studies, the underlying principle of using its resulting acid (VMA-d3) is fundamental to the field.

The table below outlines the benefits of using this compound (as a source of VMA-d3) in quantitative profiling.

BenefitMechanismImpact on Research
Improved Accuracy Corrects for sample loss during extraction and processing.Provides more reliable and true measurements of VMA concentrations.
Enhanced Precision Compensates for variability in instrument response and injection volume.Reduces the variability between measurements, leading to more reproducible results.
Matrix Effect Mitigation The internal standard experiences similar ion suppression or enhancement as the analyte.Increases the reliability of quantification in complex biological matrices like urine and plasma.
High-Throughput Analysis Enables the use of simpler and faster sample preparation methods, such as "dilute-and-shoot". nih.govFacilitates the analysis of large numbers of samples required for clinical studies and omics research.

Future Research Directions and Emerging Applications of Vanillylmandelic Acid D3 Ethyl Ester

Advancements in Stereoselective Synthesis of Labeled Enantiomers

The biological activity of chiral molecules is often enantiomer-specific. Consequently, the synthesis of enantiomerically pure compounds is a critical goal in medicinal chemistry and pharmacology. Future research is increasingly focused on advanced methods for the stereoselective synthesis of isotopically labeled molecules like Vanillylmandelic Acid-d3 Ethyl Ester.

Traditional methods for obtaining single enantiomers include chiral pool synthesis, the use of chiral auxiliaries, and the resolution of racemic mixtures. ethz.ch However, the field is rapidly advancing toward more efficient and atom-economical approaches, primarily through asymmetric catalysis. ethz.chicjs.us These methods utilize chiral catalysts, which can be metal complexes or enzymes, to produce a specific enantiomer with high selectivity. ethz.ch

Recent breakthroughs highlight the potential of these techniques for creating isotopically labeled compounds. For instance, photocatalytic asymmetric approaches have been developed for the synthesis of P-chiral phosphine (B1218219) oxides, achieving excellent yields and high enantiomeric excess (up to 99% ee). acs.orgacs.org Similarly, biocatalytic methods, employing enzymes like photodecarboxylases, are being engineered to perform enantioselective deuteration of various carboxylic acids using D₂O as a readily available deuterium (B1214612) source. nih.gov

These advancements pave the way for the synthesis of specific enantiomers of this compound. Access to the individual (R)- and (S)-enantiomers of this labeled compound would be invaluable for stereospecific metabolic studies, allowing researchers to probe the enantioselectivity of enzymes involved in catecholamine metabolism and to investigate the distinct biological roles of each stereoisomer.

Table 1: Comparison of Strategies for Enantioselective Synthesis

MethodDescriptionAdvantagesLimitations
Chiral Pool Synthesis Utilizes readily available, enantiopure natural products (e.g., amino acids, sugars) as starting materials. ethz.chStarts with defined stereochemistry.Limited by the availability and diversity of starting materials.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. ethz.chCan be highly effective and predictable.Requires additional synthesis steps for attachment and removal; not atom-economical.
Kinetic Resolution One enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. icjs.usCan be achieved through chemical or enzymatic means.Maximum theoretical yield for the desired enantiomer is 50%.
Asymmetric Catalysis A small amount of a chiral catalyst (metal-based or enzymatic) generates large quantities of an enantiomerically enriched product. ethz.chicjs.usHighly efficient, atom-economical, and capable of achieving high enantiomeric excess. acs.orgCatalyst development can be complex and expensive.

Integration with Multi-Omics Platforms for Systems Biology Research

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov This is often achieved through multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. This compound is an ideal tool for such integrated research, primarily serving as a stable isotope tracer in metabolomics studies.

By introducing VMA-d3 Ethyl Ester or its deuterated precursors into a biological system (e.g., cell cultures or animal models), researchers can perform metabolic flux analysis. The deuterium label allows for the precise tracking of the compound's transformation and incorporation into downstream metabolites. This provides a dynamic view of pathway activity that is not achievable with static concentration measurements alone.

When integrated with other omics data, the insights become more powerful. For example:

Metabolomics: LC-MS/MS can track the appearance of the d3-label in the metabolic network, quantifying the flux through the catecholamine degradation pathway.

Proteomics: Changes in the abundance or post-translational modifications of enzymes involved in VMA metabolism (e.g., Catechol-O-methyltransferase, Monoamine oxidase) can be correlated with the observed metabolic flux.

Transcriptomics: Analysis of mRNA levels can reveal whether the changes in enzyme abundance are due to altered gene expression.

This multi-layered approach can provide a comprehensive understanding of how catecholamine metabolism is regulated in health and dysregulated in diseases like neuroblastoma and pheochromocytoma. nih.govwikipedia.org

Development of Novel Microanalytical Techniques for Low-Volume Sample Analysis

The accurate quantification of catecholamine metabolites is crucial for clinical diagnostics and research. mdpi.com A significant trend in analytical chemistry is the development of methods that require progressively smaller sample volumes, which is particularly important when working with pediatric patients or precious research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard technique for the analysis of VMA. nih.gov Modern LC-MS/MS methods are characterized by their high sensitivity, specificity, and speed. A key application of this compound is its use as an internal standard in these assays. Because it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, ensuring highly accurate quantification. nih.gov

One reported LC-MS/MS method for urinary VMA allows for direct analysis of urine specimens with minimal pretreatment in just two minutes. nih.gov This high-throughput method demonstrates excellent linearity and a very low limit of quantification, making it suitable for clinical laboratories. nih.gov

Beyond established LC-MS/MS, research continues into novel microanalytical techniques that offer further miniaturization and automation. mdpi.com These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where analytes are extracted and concentrated onto a coated fiber.

Liquid-Liquid Microextraction (LLME): Miniaturized versions of traditional liquid extraction that use microliter volumes of solvents.

Capillary Electrophoresis (CE): A high-resolution separation technique that requires only nanoliter sample volumes. mdpi.com

These emerging techniques, when coupled with mass spectrometry, promise to further reduce sample volume requirements while maintaining the high sensitivity needed for metabolite analysis.

Table 2: Performance of an LC-MS/MS Method Using VMA-d3 Internal Standard nih.gov

ParameterValueSignificance
Analysis Time 2 minutesEnables high-throughput screening.
Sample Requirement Low (direct injection of diluted urine)Minimally invasive and conserves sample.
Lower Limit of Quantification (LLOQ) 0.125 µmol/LHigh sensitivity for detecting low metabolite levels.
Lower Limit of Detection (LOD) 0.025 µmol/LAbility to detect trace amounts of the analyte.
Imprecision (CV%) < 2.11%High reproducibility and reliability of results.

Exploration of New Biochemical Pathways and Enzymatic Mechanisms Using the Compound

Deuterium-labeled compounds are powerful tools for elucidating enzymatic mechanisms and discovering new metabolic pathways. The primary principle behind this application is the kinetic isotope effect (KIE). acs.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore requires more energy to break. acs.orgwikipedia.org If the cleavage of a specific C-H bond is the rate-determining step in an enzyme-catalyzed reaction, replacing that hydrogen with deuterium will cause a measurable decrease in the reaction rate. acs.org

Vanillylmandelic acid is the final metabolic product of epinephrine (B1671497) and norepinephrine (B1679862). medscape.com This pathway involves several enzymatic steps. By using specifically deuterated VMA precursors, researchers can:

Probe Enzyme Mechanisms: Measure the KIE to determine the rate-limiting steps of enzymes like monoamine oxidase (MAO) or aldehyde dehydrogenase, which are involved in VMA synthesis. nih.govhmdb.ca This provides fundamental insights into how these enzymes function.

Trace Metabolic Fates: While VMA is considered an end-stage metabolite, introducing VMA-d3 Ethyl Ester into a biological system can definitively test this hypothesis. If the deuterium label appears in other molecules, it would indicate the existence of previously unknown biochemical pathways for VMA catabolism or conversion.

Quantify Pathway Flux: In situations where a metabolite can be processed by multiple competing enzymes, using a deuterated tracer can help quantify the relative contribution of each pathway.

These mechanistic studies are crucial for understanding the fundamental biology of catecholamine metabolism and for identifying potential new targets for therapeutic intervention.

Role in Advanced Chemical Biology Tools and Probes

The unique properties of deuterated molecules make them highly effective as advanced probes in chemical biology. mdpi.com The application of this compound extends beyond its use as a simple tracer to that of a sophisticated tool for studying cellular processes in situ.

One of the most exciting emerging applications is in advanced microscopy. The C-D bond vibration occurs in a region of the Raman spectrum (around 2100-2200 cm⁻¹) that is free from signals from endogenous biomolecules, a region often called the "cellular silent window." This unique spectroscopic signature allows for highly specific visualization of the deuterated molecule inside living cells and tissues using techniques like Stimulated Raman Scattering (SRS) microscopy. For example, deuterated fatty acids have been used to image their accumulation in intracellular lipid droplets. rsc.org Similarly, VMA-d3 Ethyl Ester could be used to visualize the subcellular distribution and accumulation of catecholamine metabolites in neuroblastoma cells, providing spatial context to metabolic changes.

Furthermore, the KIE can be leveraged to create metabolically stabilized probes. By placing deuterium at sites of metabolic oxidation, the breakdown of a molecule can be slowed. acs.org This can increase its biological half-life, allowing it to accumulate to higher levels at its site of action and enhancing its utility as a probe to study specific biological functions or protein targets.

Q & A

Q. What role does Vanillylmandelic Acid-d3 Ethyl Ester serve as an internal standard in quantifying endogenous VMA levels?

this compound acts as a stable isotope-labeled internal standard to correct for matrix effects, extraction inefficiencies, and ionization variability in mass spectrometry. Researchers spike a known concentration into biological samples (e.g., urine or serum) prior to extraction. Quantification is achieved by comparing the peak area ratio of the deuterated compound to endogenous VMA, ensuring precision even in complex matrices .

Q. Which chromatographic methods are validated for separating this compound from matrix interferences?

  • Reverse-phase HPLC with electrochemical detection : Utilizes a C18 column (e.g., Supelcosil LC 18 DB) and isocratic elution (mobile phase: phosphate buffer/acetonitrile). Retention times for VMA-d3 are monitored at 5–7 minutes, with electrochemical detection at +0.45 V .
  • LC-MS/MS : Provides superior specificity by tracking mass transitions (e.g., m/z 229 → fragment ions). This method minimizes co-elution with structurally similar metabolites like homovanillic acid .
  • GC with derivatization : Involves trifluoroacetylhexafluoroisopropyl ester derivatives for enhanced volatility and electron-capture detection .

Q. What quality control measures are essential when employing this compound in clinical biomarker assays?

  • Use certified reference materials (e.g., ≥95% purity, Sigma-Aldridch ).
  • Validate intra-day and inter-day precision (CV <10%) via repeated analyses of spiked samples .
  • Perform spike-and-recovery experiments (target: 85–115% recovery) to assess extraction efficiency .

Advanced Research Questions

Q. How should researchers optimize solid-phase extraction (SPE) protocols to maximize recovery of this compound from urine samples?

  • Cation-exchange SPE : Removes basic interferents (e.g., catecholamines) by adjusting urine pH to 2–3. Elution with methanol/ammonium hydroxide yields >90% recovery of VMA-d3 .
  • Liquid-liquid extraction (LLE) : Ethyl acetate partitioning after acidification (pH 1–2) reduces hydrophilic contaminants. Centrifugation at 3,000 ×g for 10 minutes improves phase separation .
  • Compare SPE vs. LLE using deuterated internal standards to quantify method-specific biases .

Q. What factors contribute to inter-laboratory variability in reported VMA-d3 stability data, and how can they be mitigated?

  • Storage conditions : Degradation accelerates at >−20°C or under light exposure. Aliquot samples and store in amber vials at −80°C .
  • Antioxidant use : Add 0.1% ascorbic acid to urine to prevent oxidation during 24-hour collection .
  • Validation : Conduct freeze-thaw stability tests (3 cycles) and long-term stability studies (≥6 months) with LC-MS/MS verification .

Q. How can researchers reconcile discordant results between ELISA and chromatographic methods in VMA quantification?

  • Cross-validation : Analyze 30+ samples using both methods. Passing-Bablok regression identifies systematic biases (e.g., ELISA overestimation due to antibody cross-reactivity) .
  • Chromatographic specificity : Use deuterated internal standards to distinguish VMA-d3 from isomers (e.g., isovanillylmandelic acid) in HPLC .
  • Statistical thresholds : Report 95% confidence intervals and Cohen’s d effect sizes to contextualize discrepancies .

Q. What statistical approaches are appropriate when comparing VMA levels between clinical cohorts?

  • Parametric tests : Unpaired Student’s t-test (for normally distributed data, n ≥30 per group) with Bonferroni correction for multiple comparisons .
  • Non-parametric alternatives : Mann-Whitney U test for skewed distributions (e.g., anxiety disorder cohorts with high VMA variability) .
  • Power analysis : Ensure sample sizes >72 (36 cases/controls) to detect differences of ≥2 mg/day VMA (α=0.05, power=80%) .

Q. How do deuterium kinetic isotope effects influence the chromatographic behavior of VMA-d3 Ethyl Ester compared to its non-deuterated analog?

  • Retention time shifts : Deuterium increases molecular weight, causing slight delays (e.g., 0.2–0.5 minutes in LC-MS/MS) .
  • Ionization efficiency : Lower proton affinity in deuterated compounds reduces ESI-MS signal by 5–10%; normalize using internal standard curves .
  • Validation : Co-inject non-deuterated and deuterated standards to confirm baseline separation and avoid co-elution artifacts .

Methodological Best Practices

  • Experimental design : Include triplicate analyses for precision and blank samples to monitor contamination .
  • Data contradiction analysis : Use Bland-Altman plots to visualize agreement between methods, highlighting outliers for re-testing .
  • Ethical compliance : Obtain institutional review board (IRB) approval for human studies and adhere to 24-hour urine collection protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.